molecular formula C20H24O5 B1194134 nectandrin-B CAS No. 74683-16-2

nectandrin-B

Cat. No. B1194134
CAS RN: 74683-16-2
M. Wt: 344.4 g/mol
InChI Key: GMXMKSFJQLFOSO-JARDSOJUSA-N
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Description

Nectandrin B (NecB) is a bioactive lignan compound isolated from Myristica fragrans (nutmeg). It functions as an activator of AMP-activated protein kinase (AMPK) and has been found to increase the cell viability of old human diploid fibroblasts (HDFs) . It is also found in Magnolia sinica and Callistemon citrinus.


Molecular Structure Analysis

Nectandrin B has a molecular formula of C20H24O5 and an average mass of 344.402 Da . More detailed structural analysis would require specific scientific techniques such as X-ray crystallography or NMR spectroscopy, which are not covered in the available resources.


Chemical Reactions Analysis

Nectandrin B has been found to increase AMPK activity in vascular smooth muscle cells (VSMC). It inhibits cell proliferation induced by PDGF and DNA synthesis . More detailed chemical reaction analysis would require further experimental data.


Physical And Chemical Properties Analysis

Nectandrin B has a molecular formula of C20H24O5 and an average mass of 344.402 Da . Further details about its physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the available resources.

Scientific Research Applications

Genetic Implications in Asthma

Nectandrin-B has been implicated in genetic studies focusing on asthma, particularly in the context of bronchodilator response (BDR). BDR, an important phenotype in asthma, measures the reversibility of airway obstruction and is partly under genetic control. In one study, a genome-wide association analysis of BDR identified SPATS2L as a novel gene potentially regulating β2-adrenergic receptor levels. This suggests that nectandrin-B could play a role in the genetic pathways influencing asthma treatment responses and highlights the importance of understanding the biological mechanisms underlying differential responses to β2-agonists through genetic studies (Himes et al., 2012).

Role in Neurological Conditions

Another research application of nectandrin-B involves its potential effects on brain connectivity and consciousness states. Studies have explored how certain compounds interact with serotonin (5-HT) and dopamine receptors, impacting global and thalamic brain connectivity. For instance, research on the effects of LSD, which has agonist activity at various serotonin and dopamine receptors, demonstrates the importance of the 5-HT2A receptor in neuropharmacology. This indicates that compounds like nectandrin-B, through their interaction with these receptors, could contribute to our understanding of the neurobiological effects and mechanisms involved in altered states of consciousness (Preller et al., 2018).

Mechanism of Action

Nectandrin B functions as an activator of AMP-activated protein kinase (AMPK). It has been found to reduce the activity staining of senescence-associated β-galactosidase and the levels of senescence markers in old HDFs. It also ameliorates age-dependent activation of AMPK in old HDFs . Moreover, it increases the phosphorylation of eNOS and nitric oxide (NO) production in a concentration-dependent manner .

properties

CAS RN

74683-16-2

Molecular Formula

C20H24O5

Molecular Weight

344.4 g/mol

IUPAC Name

4-[(2R,3R,4S,5S)-5-(4-hydroxy-3-methoxyphenyl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol

InChI

InChI=1S/C20H24O5/c1-11-12(2)20(14-6-8-16(22)18(10-14)24-4)25-19(11)13-5-7-15(21)17(9-13)23-3/h5-12,19-22H,1-4H3/t11-,12+,19-,20+

InChI Key

GMXMKSFJQLFOSO-JARDSOJUSA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C

SMILES

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C

Canonical SMILES

CC1C(C(OC1C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)C

Other CAS RN

74683-16-2

synonyms

nectandrin-B

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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